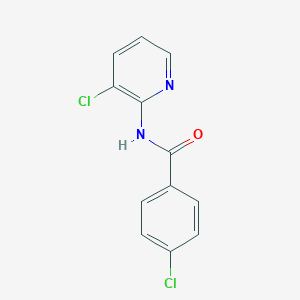
4-chloro-N-(3-chloropyridin-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-(3-chloropyridin-2-yl)benzamide is a chemical compound that has generated significant interest due to its potential applications in scientific research. This compound is a derivative of benzamide and contains a chloropyridine group and a chlorobenzene group.
Aplicaciones Científicas De Investigación
4-chloro-N-(3-chloropyridin-2-yl)benzamide has been shown to have potential applications in scientific research. This compound has been found to inhibit the activity of a protein called GSK-3β, which is involved in a variety of cellular processes such as glycogen metabolism, gene expression, and cell differentiation. Inhibition of GSK-3β has been linked to a number of diseases including Alzheimer's disease, bipolar disorder, and diabetes. Therefore, 4-chloro-N-(3-chloropyridin-2-yl)benzamide has the potential to be used as a tool compound to study the role of GSK-3β in these diseases.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-(3-chloropyridin-2-yl)benzamide involves the inhibition of GSK-3β. This compound binds to the ATP-binding site of GSK-3β, preventing the enzyme from phosphorylating its substrates. This leads to the inhibition of downstream signaling pathways that are regulated by GSK-3β.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-chloropyridin-2-yl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the activity of GSK-3β with an IC50 value of 44 nM. In vivo studies have shown that this compound can cross the blood-brain barrier and inhibit GSK-3β activity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-(3-chloropyridin-2-yl)benzamide in lab experiments is that it is a relatively small molecule that can be easily synthesized and purified. Another advantage is that this compound has a high affinity for GSK-3β, making it a potent inhibitor of this enzyme. However, one limitation of using this compound is that it may have off-target effects on other proteins that contain ATP-binding sites. Therefore, it is important to use appropriate controls in experiments to ensure that any observed effects are due to the inhibition of GSK-3β.
Direcciones Futuras
There are several future directions for research on 4-chloro-N-(3-chloropyridin-2-yl)benzamide. One direction is to investigate the therapeutic potential of this compound in diseases that are associated with GSK-3β dysregulation such as Alzheimer's disease, bipolar disorder, and diabetes. Another direction is to study the structure-activity relationship of this compound and develop more potent and selective inhibitors of GSK-3β. Additionally, it would be interesting to investigate the effects of this compound on other cellular processes that are regulated by GSK-3β such as autophagy and cell proliferation.
Métodos De Síntesis
The synthesis of 4-chloro-N-(3-chloropyridin-2-yl)benzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 3-chloro-2-pyridinecarboxamide in the presence of a base such as triethylamine to yield the final product. The synthesis of this compound is relatively straightforward and can be carried out using standard laboratory techniques.
Propiedades
Fórmula molecular |
C12H8Cl2N2O |
|---|---|
Peso molecular |
267.11 g/mol |
Nombre IUPAC |
4-chloro-N-(3-chloropyridin-2-yl)benzamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-9-5-3-8(4-6-9)12(17)16-11-10(14)2-1-7-15-11/h1-7H,(H,15,16,17) |
Clave InChI |
CIZOHRZXDNXRMC-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl |
SMILES canónico |
C1=CC(=C(N=C1)NC(=O)C2=CC=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-Chlorophenyl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295091.png)






![2-[Benzyl(methyl)amino]ethyl 3-(2-furyl)acrylate](/img/structure/B295103.png)

![(2Z)-N-[3-(methylamino)propyl]-2-nitroso-2-(1H-pyridin-2-ylidene)acetamide](/img/structure/B295109.png)
![2-[Benzyl(methyl)amino]ethyl 4-methoxybenzoate](/img/structure/B295111.png)
![2-[Benzyl(methyl)amino]ethyl 2-iodobenzoate](/img/structure/B295112.png)

